molecular formula C19H16N2O4 B14370446 N-(2-Anthraquinonyl)-N'-isopropyloxamide CAS No. 92573-40-5

N-(2-Anthraquinonyl)-N'-isopropyloxamide

Cat. No.: B14370446
CAS No.: 92573-40-5
M. Wt: 336.3 g/mol
InChI Key: DKCROPSFDDHHKN-UHFFFAOYSA-N
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Description

N-(2-Anthraquinonyl)-N’-isopropyloxamide: is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The unique structure of N-(2-Anthraquinonyl)-N’-isopropyloxamide makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Anthraquinonyl)-N’-isopropyloxamide typically involves the reaction of 2-anthraquinonylamine with isopropyl oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-Anthraquinonyl)-N’-isopropyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Anthraquinonyl)-N’-isopropyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields such as dye manufacturing and pharmaceuticals.

Scientific Research Applications

N-(2-Anthraquinonyl)-N’-isopropyloxamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Anthraquinonyl)-N’-isopropyloxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Anthraquinonyl)benzamide
  • N,N’-Bis(2-anthraquinonyl)benzamidine
  • 1,8-Bis(benzamido)anthraquinone

Uniqueness

N-(2-Anthraquinonyl)-N’-isopropyloxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

92573-40-5

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-N'-propan-2-yloxamide

InChI

InChI=1S/C19H16N2O4/c1-10(2)20-18(24)19(25)21-11-7-8-14-15(9-11)17(23)13-6-4-3-5-12(13)16(14)22/h3-10H,1-2H3,(H,20,24)(H,21,25)

InChI Key

DKCROPSFDDHHKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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